Cas no 2148634-54-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl ring with hydroxyl and dimethyl substitutions, enhancing steric and conformational control in peptide design. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), offering selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained, hydroxyl-functionalized motifs into peptide backbones, enabling precise modulation of secondary structure and bioactivity. Its high purity and stability make it suitable for demanding synthetic workflows, including the preparation of peptidomimetics and bioactive peptides. The product is ideal for researchers requiring tailored building blocks for advanced peptide engineering.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid structure
2148634-54-0 structure
Product Name:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid
CAS No:2148634-54-0
MF:C24H27NO5
MW:409.474887132645
CID:5834396
PubChem ID:165520304
Update Time:2025-05-26

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid
    • 2148634-54-0
    • EN300-1298567
    • Inchi: 1S/C24H27NO5/c1-23(12-7-13-24(23,2)29)20(21(26)27)25-22(28)30-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20,29H,7,12-14H2,1-2H3,(H,25,28)(H,26,27)
    • InChI Key: JNJRHZGKMSEYSJ-UHFFFAOYSA-N
    • SMILES: OC1(C)CCCC1(C)C(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 409.18892296g/mol
  • Monoisotopic Mass: 409.18892296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 95.9Ų

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid Pricemore >>

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Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid

Compound CAS No. 2148634-54-0: 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic Acid

The compound with CAS No. 2148634-54-0, named as 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxyl-containing cyclopentane ring, and an acetic acid moiety. The combination of these functional groups makes it a versatile building block for further chemical modifications and applications.

Recent studies have highlighted the importance of Fmoc-containing compounds in peptide synthesis and drug discovery. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an amino group, making it a valuable intermediate for synthesizing more complex molecules. The presence of the hydroxyl group on the cyclopentane ring adds another layer of functionality, enabling this compound to participate in various reactions such as oxidation, reduction, or cyclization.

The cyclopentane ring with two methyl groups and a hydroxyl group introduces steric hindrance and unique electronic properties to the molecule. This makes it an interesting candidate for studying stereochemical effects in organic reactions. Recent research has shown that such structures can be used as templates for asymmetric synthesis, where the spatial arrangement of substituents plays a crucial role in determining the product's stereochemistry.

In terms of applications, this compound could be utilized in the development of new pharmaceutical agents. The acetic acid moiety provides an acidic proton that can be neutralized to form salts, which are often more bioavailable than their free acid counterparts. Additionally, the combination of Fmoc and hydroxyl groups could make this compound a potential candidate for targeted drug delivery systems or as a precursor for bioactive molecules.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. The synthesis likely begins with the formation of the Fmoc-amino intermediate, followed by coupling with the cyclopentane derivative. The hydroxyl group on the cyclopentane ring could be introduced via oxidation or hydroxylation reactions, depending on the starting materials used.

Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound. Enantiopure compounds are highly sought after in pharmaceutical research due to their potential to exhibit different biological activities compared to their racemic counterparts. By leveraging chiral catalysts or auxiliary groups during synthesis, researchers can achieve high enantioselectivity in constructing this molecule.

In conclusion, CAS No. 2148634-54-0 represents a sophisticated organic molecule with diverse functional groups and promising applications in chemical synthesis and drug discovery. Its structure allows for multiple avenues of modification and functionalization, making it a valuable asset in modern organic chemistry research.

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